2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol CAS 151509-97-6
2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol CAS 151509-97-6
An In-depth Technical Guide to 2,2,2-Trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol (CAS 151509-97-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol, a chiral fluorinated alcohol incorporating a pharmaceutically significant pyrrole moiety. The strategic combination of a trifluoromethyl group, known to enhance metabolic stability and binding affinity, with the versatile pyrrole scaffold, a cornerstone in many approved drugs, makes this compound a molecule of high interest for medicinal chemistry and drug discovery.[1][2][3] This document details its physicochemical properties, outlines a robust and logical synthetic strategy, explores its potential as a core building block for novel therapeutics, and provides essential safety and handling protocols. The insights herein are tailored for professionals engaged in the design and development of next-generation therapeutic agents.
Introduction: A Molecule of Strategic Design
In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount. The title compound, 2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol, represents a confluence of three structurally and functionally important motifs:
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The Trifluoromethyl Group (-CF3): The incorporation of fluorine, and particularly the -CF3 group, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] The strong carbon-fluorine bond often blocks sites of metabolic oxidation, increasing the drug's half-life. Furthermore, the high electronegativity of fluorine can alter pKa, improve lipophilicity, and lead to more potent interactions with biological targets.[1]
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The Pyrrole Ring: As a foundational nitrogen-containing heterocycle, the pyrrole scaffold is present in a vast array of natural products and synthetic pharmaceuticals, including blockbuster drugs like atorvastatin and sunitinib.[2] Its unique electronic and hydrogen-bonding capabilities allow it to serve as a versatile pharmacophore, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
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The Chiral Alcohol: Optically active alcohols are critical chiral building blocks in the synthesis of complex, stereospecific drugs.[6] The hydroxyl group provides a key handle for further chemical modification while the defined stereocenter is often essential for selective engagement with chiral biological targets like enzymes and receptors.
The convergence of these three components in a single, relatively simple structure makes 2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol a highly valuable starting point for the development of new chemical entities (NCEs).
Physicochemical Properties & Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development.
Core Data Summary
The key identifying and physical properties of the parent compound, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol, are summarized below. The addition of the phenyl group will alter these values, particularly the molecular weight and lipophilicity.
| Property | Value (for C6H6F3NO) | Reference |
| CAS Number | 151509-97-6 | [7] |
| Molecular Formula | C6H6F3NO | [7] |
| Molecular Weight | 165.11 g/mol | [7] |
| IUPAC Name | 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanol | [7] |
| Topological Polar Surface Area | 36 Ų | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Note: The properties listed are for the core structure without the phenyl group as provided by PubChem under this CAS number. The full topic compound, 2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol, has a molecular formula of C12H10F3NO and a molecular weight of 241.21 g/mol .
Spectroscopic Profile (Expected)
While specific spectral data is not publicly available, an experienced chemist can predict the characteristic signals based on the molecule's structure:
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¹H NMR: Expect distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrrole ring, the methine proton (-CHOH), the hydroxyl proton (-OH), and the pyrrolic amine proton (-NH). The methine proton would likely appear as a quartet due to coupling with the adjacent -CF3 group.
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¹³C NMR: Signals corresponding to the carbons of the phenyl and pyrrole rings, the carbinol carbon (-CHOH), and the trifluoromethyl carbon. The carbon of the -CF3 group will show a characteristic quartet in the proton-decoupled spectrum due to C-F coupling.
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¹⁹F NMR: A singlet is expected, as all three fluorine atoms are chemically equivalent.
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IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the pyrrole (~3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and strong C-F stretches (~1100-1200 cm⁻¹).[8]
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 241. Key fragmentation patterns would likely include the loss of water (M-18) and the loss of the trifluoromethyl group (M-69).
Synthesis Strategies: A Proposed Protocol
A robust and reproducible synthetic route is critical for accessing sufficient quantities of the target compound for further study. Based on established organometallic chemistry, a highly plausible and efficient synthesis involves the nucleophilic addition of a pyrrole-derived organometallic reagent to a trifluoromethyl ketone precursor.
Retrosynthetic Analysis & Workflow
The most logical disconnection is at the carbon-carbon bond between the pyrrole ring and the chiral carbinol center. This identifies 2-lithiopyrrole (or a Grignard equivalent) and 2,2,2-trifluoroacetophenone as the key starting materials.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol
This protocol describes a two-step, one-pot procedure for the synthesis of racemic 2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol.
Materials:
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Pyrrole (freshly distilled)
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n-Butyllithium (n-BuLi) or Ethylmagnesium bromide (EtMgBr) solution in an appropriate solvent (e.g., hexane or THF)
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2,2,2-Trifluoroacetophenone (also known as phenyl trifluoromethyl ketone)[9]
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
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Formation of the Pyrrole Anion:
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Charge the flask with freshly distilled pyrrole (1.0 eq.) and dissolve it in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
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Causality Note: This low temperature is crucial to control the exothermicity of the deprotonation reaction and prevent side reactions.
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Slowly add n-butyllithium (1.05 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the 2-lithiopyrrole intermediate.
-
-
Addition of the Ketone:
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In a separate, dry flask, dissolve 2,2,2-trifluoroacetophenone (1.1 eq.) in anhydrous THF.
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Add this ketone solution dropwise to the cold (0 °C) 2-lithiopyrrole solution.
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Causality Note: A slight excess of the ketone ensures full consumption of the valuable organometallic intermediate. The dropwise addition at low temperature prevents dimerization and other side reactions of the ketone.
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Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
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Aqueous Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
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Causality Note: A saturated NH₄Cl solution is a mild proton source that effectively protonates the resulting alkoxide to form the desired alcohol without causing degradation of the acid-sensitive pyrrole ring.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
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Purification:
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The crude alcohol can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
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Potential Applications in Drug Development
The title compound is not an end-product but a strategic starting point. Its value lies in its potential as a versatile scaffold for building libraries of drug-like molecules.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol | C6H6F3NO | CID 11789560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
